molecular formula C11H9NO4 B1330722 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid CAS No. 60693-33-6

4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B1330722
CAS No.: 60693-33-6
M. Wt: 219.19 g/mol
InChI Key: ZFHIOWPHEFPSPA-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C11H9NO4. It is known for its unique structure, which includes a benzoic acid moiety linked to a pyrrolidinone ring. This compound is often used in various chemical and biological research applications due to its reactivity and functional properties .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed and may cause eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of maleic anhydride with 4-aminobenzoic acid. This reaction can be carried out under different conditions, such as microwave irradiation at 100°C, to yield the desired product . Another method involves the reaction of alkyl 4-aminobenzoates with maleic anhydride to form the corresponding alkyl 4-(2,5-dioxopyrrolidin-1-yl)benzoates, which can then be hydrolyzed to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is unique due to its specific structure, which allows for versatile reactivity and a wide range of applications in different fields. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHIOWPHEFPSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325887
Record name 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60693-33-6
Record name 60693-33-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521356
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Record name 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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